Thalrugosaminine
Overview
Description
Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It shows good antibacterial activity with MIC values of 64-128 µg/ml .
Molecular Structure Analysis
The molecular structure of Thalrugosaminine is represented by the formula C39H44N2O7 . The molecular weight is 652.78 . More detailed structural analysis would require specific tools and techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Thalrugosaminine is a benzylisoquinoline alkaloid with a molecular weight of 652.78 and a formula of C39H44N2O7 . Further physical and chemical properties are not specified in the search results .Scientific Research Applications
Antimicrobial Properties
Thalrugosaminine, an alkaloid from Thalictrum rugosum, has shown significant potential in antimicrobial applications. Research has identified its effectiveness in vitro against various microorganisms, demonstrating its potential as a basis for developing new antimicrobial agents. This discovery is pivotal, considering the increasing need for effective antimicrobial substances in the face of rising antibiotic resistance (Wu et al., 1976).
Hypotensive Activity
Further studies have revealed the hypotensive properties of Thalrugosaminine. It has been found effective in lowering blood pressure in animal models, indicating its potential use in treating hypertension. This discovery could pave the way for new therapeutic approaches in the management of blood pressure-related disorders (Wu et al., 1977).
Antibacterial Activity Against Bovine Mastitis
Thalrugosaminine has also been isolated from Thalictrum minus and demonstrated significant antibacterial activity against pathogens causing bovine mastitis. This finding is crucial for veterinary medicine, particularly in the dairy industry, where mastitis remains a significant challenge (Mushtaq et al., 2016).
Potential in Herbal Medicine
Research on Thalictrum foliolosum, which contains Thalrugosaminine, highlights the plant's potential as a source of valuable phytocompounds for herbal medicine. This herb has been traditionally used for various ailments, and its bioactive compounds, including Thalrugosaminine, could contribute to its therapeutic effects (Sharma et al., 2020).
properties
IUPAC Name |
6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAAPKXOAPZXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944874 | |
Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalrugosaminine | |
CAS RN |
22226-73-9 | |
Record name | THALRUGOSAMININE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.